Isomannide

Description

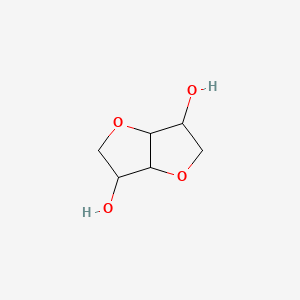

Structure

2D Structure

Properties

IUPAC Name |

(3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDXJTOLSGUMSJ-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28218-68-0 | |

| Record name | 1,4:3,6-Dianhydromannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28218-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10859526 | |

| Record name | Isomannide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-74-7, 28218-68-0 | |

| Record name | Isomannide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomannide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4:3,6-dianhydromannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4:3,6-dianhydro-D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isomannide from D-Mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomannide, a dianhydro-sugar alcohol derived from D-mannitol, is a versatile and highly valuable bio-based platform chemical. Its rigid, chiral, and bicyclic structure makes it an important building block in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from D-mannitol, focusing on the core chemical transformations, experimental methodologies, and comparative data.

Core Reaction: Acid-Catalyzed Double Dehydration

The synthesis of this compound from D-mannitol is achieved through a twofold intramolecular dehydration reaction. This process is catalyzed by acids, which facilitate the removal of two water molecules from the D-mannitol backbone, leading to the formation of the bicyclic ether structure of this compound.

The reaction proceeds sequentially, with the initial dehydration of D-mannitol forming the monoanhydro intermediate, 1,4-anhydro-D-mannitol (1,4-mannitan). Subsequent intramolecular cyclization of this intermediate yields the final product, 1,4:3,6-dianhydro-D-mannitol, commonly known as this compound. A significant byproduct of this reaction is 2,5-sorbitan, the formation of which can be influenced by the choice of catalyst and reaction conditions.

Catalytic Systems: Homogeneous vs. Heterogeneous

The choice of catalyst is a critical factor in the synthesis of this compound, significantly impacting yield, selectivity, and the environmental footprint of the process. Both homogeneous and heterogeneous acid catalysts have been extensively studied.

Homogeneous Catalysis

Traditional methods for this compound synthesis employ homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and hydrogen chloride (HCl). These catalysts are effective in promoting the dehydration reaction. However, their use presents several challenges, including difficulties in catalyst separation from the reaction mixture, potential for equipment corrosion, and the generation of acidic waste streams requiring neutralization.

Heterogeneous Catalysis

To address the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. Zeolites, particularly H-beta (Hβ) and Y-type zeolites, have emerged as highly effective heterogeneous catalysts for this transformation. H-beta zeolite, with its well-defined microporous structure, has demonstrated superior selectivity towards this compound.[1] The confined environment within the zeolite pores is believed to favor the formation of the 1,4-anhydro intermediate, leading to higher yields of this compound compared to the more open catalytic surfaces of other materials.[1] Studies have shown that optimizing the Si/Al ratio of H-beta zeolite can further enhance catalytic activity and achieve this compound yields as high as 63%, a substantial improvement over previously reported methods.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from various catalytic systems for the synthesis of this compound from D-mannitol, providing a basis for comparison.

| Catalyst System | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Key Observations & Byproducts | Reference |

| Homogeneous | |||||

| Sulfuric Acid (H₂SO₄) | 170 | 20 | Not specified | Reaction proceeds to completion. Neutralization and purification are critical steps. | [3] |

| Heterogeneous | |||||

| H-Beta Zeolite | 150-200 | 4-24 | up to 63 | High selectivity for this compound. 2,5-sorbitan is a major byproduct. | |

| Y-Type Zeolite | Not specified | Not specified | Preferential production of 2,5-sorbitan | Can be used to selectively produce the byproduct. |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from D-mannitol using both a traditional homogeneous catalyst and a modern heterogeneous catalyst.

Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)

This protocol is a general procedure based on established methods for acid-catalyzed dehydration of sugar alcohols.

Materials:

-

D-mannitol (crystalline)

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (48% w/w)

-

Activated carbon

-

Nitrogen gas

Procedure:

-

Reaction Setup: A reduced-pressure reactor equipped with a mechanical stirrer is charged with crystalline D-mannitol.

-

Melting: The reactor is heated to 170 °C to melt the D-mannitol.

-

Catalyst Addition: Once the D-mannitol is molten, a catalytic amount of concentrated sulfuric acid (e.g., 10 g for 1350 g of D-mannitol) is carefully added to the melt.

-

Reaction: The reaction mixture is maintained at 170 °C under reduced pressure (e.g., 2 kPa) for 20 hours. A slow stream of nitrogen gas (e.g., 200 mL/min) is passed through the reactor to facilitate the removal of water.

-

Neutralization: After the reaction is complete, the mixture is cooled to 90 °C. A 48% (w/w) aqueous sodium hydroxide solution is then added to neutralize the sulfuric acid catalyst, resulting in crude this compound.

-

Decolorization: Activated carbon is added to the crude product, and the mixture is stirred for 3 hours for decolorization.

-

Purification: The mixture is filtered to remove the activated carbon. Water is then distilled off at 120 °C and 5 kPa. The resulting product is further purified by reduced-pressure distillation at 170 °C and 0.3 kPa with a nitrogen stream to yield purified this compound.

Protocol 2: Synthesis using H-Beta Zeolite (Heterogeneous Catalyst)

This protocol is a representative procedure based on the use of H-beta zeolite for selective this compound synthesis.

Materials:

-

D-mannitol

-

H-Beta Zeolite catalyst

-

Solvent (if applicable, though solvent-free conditions are often preferred)

-

Apparatus for solid-liquid separation (e.g., filtration or centrifugation)

-

Apparatus for purification (e.g., distillation or chromatography)

Procedure:

-

Catalyst Preparation: The H-beta zeolite catalyst is calcined at a high temperature (e.g., 550 °C) prior to use to ensure it is in its active acidic form and free of adsorbed water.

-

Reaction Setup: A suitable reactor (e.g., a batch reactor) is charged with D-mannitol and the H-beta zeolite catalyst. The catalyst loading is typically a weight percentage of the D-mannitol.

-

Reaction: The reaction is carried out at a temperature typically ranging from 150 °C to 200 °C. The reaction time can vary from 4 to 24 hours, depending on the desired conversion and selectivity. The reaction can be performed under an inert atmosphere (e.g., nitrogen).

-

Catalyst Recovery: After the reaction, the solid H-beta zeolite catalyst is separated from the liquid product mixture by filtration or centrifugation. The catalyst can potentially be regenerated and reused.

-

Product Isolation and Purification: The liquid product mixture, containing this compound, unreacted D-mannitol, 1,4-mannitan, and byproducts like 2,5-sorbitan, is then subjected to purification. This is typically achieved through fractional distillation under reduced pressure to separate the components based on their boiling points.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the acid-catalyzed dehydration of D-mannitol to this compound.

Caption: Acid-catalyzed dehydration pathway of D-mannitol to this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound from D-mannitol.

Caption: General experimental workflow for this compound synthesis.

References

Crystal Structure of 1,4:3,6-dianhydro-D-mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4:3,6-dianhydro-D-mannitol, also known as isomannide, and its derivatives. Due to the limited availability of crystallographic data for the parent molecule, this guide focuses on well-characterized derivatives, providing a foundational understanding for researchers in medicinal chemistry, materials science, and drug development.

Introduction

1,4:3,6-dianhydro-D-mannitol is a rigid, chiral bicyclic diol derived from D-mannitol. Its unique V-shaped structure, consisting of two fused tetrahydrofuran rings, makes it a valuable chiral building block in asymmetric synthesis and for the development of novel polymers and pharmaceutical agents.[1][2] The stereochemistry of the two hydroxyl groups, both in the endo position, influences its reactivity and interaction with other molecules.[3] Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for designing new molecules with specific biological activities or material properties.

Crystallographic Data

The crystallographic data provides a quantitative description of the molecule's geometry in the solid state. The following tables summarize the key crystallographic parameters for a derivative of 1,4:3,6-dianhydro-D-mannitol.

Crystal Data and Structure Refinement for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)

| Parameter | Value |

| CCDC Deposition Number | 241796[2] |

| Empirical Formula | C6H9O6P |

| Formula Weight | 208.10 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| Density (calculated) (Mg/m³) | Data not available in search results |

| Absorption Coefficient (mm⁻¹) | Data not available in search results |

| F(000) | Data not available in search results |

| R-factor | Data not available in search results |

| Data-to-parameter ratio | Data not available in search results |

Note: Specific unit cell dimensions and other refinement parameters were not available in the provided search results. Researchers are encouraged to retrieve the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre (--INVALID-LINK--) using the deposition number 241796 for a complete dataset.

Selected Bond Lengths and Angles for 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate)

| Bond | Length (Å) |

| P—O(5) | 1.4680(11) |

| Other bond lengths | Data not available in search results |

| Angle | (°) |

| O(5)—P—O(1) | Data not available in search results |

| Other bond angles | Data not available in search results |

Note: The referenced publication mentions a table with selected bond lengths and angles, but the full table was not accessible through the search results.

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

Synthesis of 1,4:3,6-dianhydro-D-mannitol 2,5-(hydrogen phosphate):

This derivative can be synthesized through the phosphorylation of 1,4:3,6-dianhydro-D-mannitol with phosphorus oxychloride in the presence of triethylamine, followed by hydrolysis.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by vapor diffusion. For the phosphate derivative, recrystallization from water yielded the desired product. The choice of solvent is crucial and often requires screening of various solvent systems.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of small molecules. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. This is typically done at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

-

Data Processing: The raw diffraction data is processed to yield a set of indexed reflections with their intensities.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for the determination of the crystal structure of a small molecule.

Potential Biological Signaling Pathway of a Derivative

While 1,4:3,6-dianhydro-D-mannitol itself is not directly implicated in specific signaling pathways based on the available data, its dinitrate derivative, isosorbide dinitrate, is a well-known vasodilator. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.

Caption: Signaling pathway of isosorbide dinitrate, a derivative of 1,4:3,6-dianhydro-D-mannitol.

Applications in Drug Development and Research

The rigid scaffold of 1,4:3,6-dianhydro-D-mannitol makes it an attractive starting material for the synthesis of a wide range of molecules with potential therapeutic applications. For example, derivatives have been investigated for their antimicrobial activity. Its use as a chiral auxiliary can guide the stereoselective synthesis of drug candidates. Furthermore, it is utilized in pharmaceutical formulations as a stabilizer and bulking agent. The crystallographic data of its derivatives is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

Spectroscopic Profile of Isomannide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Isomannide (1,4:3,6-dianhydro-D-mannitol), a versatile bio-based molecule with significant applications in the pharmaceutical and polymer industries. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data of this compound

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-6 | 3.89 - 4.08 | m | - |

| H-2, H-5 | 5.06 - 5.11 | m | - |

| H-3 | 4.88 | t | - |

| H-4 | 4.51 - 4.55 | m | - |

| OH | 2.85 - 2.86 | br s | - |

Solvent: CDCl₃. The chemical shifts are referenced to the residual solvent signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-6 | 73.0 - 73.3 |

| C-2, C-5 | 76.4 - 81.7 |

| C-3, C-4 | 81.2 - 86.2 |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3427 | O-H | Stretching |

| 2938 - 2860 | C-H | Stretching |

| 1464 | C-H | Bending (CH₂) |

| 1064 | C-O | Stretching |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 146 | [M]⁺ (Molecular Ion) |

| 129 | [M - OH]⁺ |

| 116 | [M - CH₂O]⁺ |

| 98 | [M - H₂O - C₂H₄O]⁺ |

| 85 | [M - CH₂OH - H₂O]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 57 | [C₃H₅O]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 10-20 mg sample of dry this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each carbon environment. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded prior to sample analysis.

Instrumentation and Data Acquisition: The FT-IR spectrum is recorded using a Fourier Transform Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer's ion source. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 40-300 amu. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isomannide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomannide, a bio-based dianhydrohexitol derived from D-mannitol, is a rigid bicyclic diol with increasing applications in the pharmaceutical and polymer industries. Its thermal stability is a critical parameter for its processing, storage, and application, particularly in drug development where thermal excursions can impact product quality and safety. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data for this compound itself and its close structural isomer, isosorbide, to present a thorough analysis. The guide details experimental protocols for thermal analysis and presents data in a structured format for clarity and comparative purposes.

Introduction

This compound (1,4:3,6-dianhydro-D-mannitol) is a chiral, rigid bicyclic ether diol.[1] Its unique structural features contribute to the high thermal stability of polymers derived from it, which often exhibit decomposition temperatures exceeding 300°C.[2] However, the thermal behavior of pure this compound is less well-documented. Understanding its melting point, boiling point, and decomposition profile is crucial for its effective use in various applications, including as a building block for novel polymers and as an excipient or intermediate in pharmaceutical formulations.[3] The stability of active pharmaceutical ingredients and excipients is a critical factor in drug development and manufacturing.[4]

This guide synthesizes available data on the thermal properties of this compound and its isomers to provide a detailed understanding of its stability and decomposition.

Thermal Properties of this compound

This compound exhibits well-defined thermal properties. Its melting point is reported in the range of 80-88°C, and it has a high boiling point of 372°C at atmospheric pressure. While its high boiling point suggests significant thermal stability, studies on its isomer, isosorbide, indicate that decomposition may begin at temperatures as low as 100°C. This suggests that the decomposition of this compound may also occur at temperatures significantly lower than its boiling point.

Data on Thermal Stability and Decomposition

Due to the limited availability of specific TGA and DSC data for the thermal decomposition of pure this compound in the reviewed literature, the following tables present a summary of known thermal properties of this compound and illustrative data inferred from its isomer, isosorbide, and its precursor, D-mannitol. This approach provides a scientifically grounded estimation of this compound's thermal behavior.

Table 1: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | |

| Molecular Weight | 146.14 g/mol | |

| Melting Point | 80-88 °C | |

| Boiling Point | 372 °C (at 760 mmHg) |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound (Inferred from Isosorbide and D-mannitol studies)

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | ~100 - 200 °C | ~100 - 190 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~250 - 350 °C | ~240 - 340 °C |

| Final Decomposition Temperature | ~400 - 500 °C | ~380 - 480 °C |

| Residual Mass at 600 °C | < 10% | < 5% |

Note: These values are illustrative and based on the reported thermal behavior of isosorbide and D-mannitol. Actual values for this compound may vary and should be determined experimentally.

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound (Inferred)

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

| Melting | 80 - 90 | ~150 - 200 |

| Decomposition (Endothermic/Exothermic) | 200 - 400 | Variable |

Note: The decomposition of sugar alcohols can involve both endothermic and exothermic processes. The exact nature of these events for this compound requires experimental confirmation.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions of this compound, such as melting and decomposition, by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

-

Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and isothermal segments. For decomposition studies, a heating ramp (e.g., 10°C/min) to a temperature above the expected decomposition is used.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, some decomposition) and exothermic (crystallization, some decomposition) events. The peak area can be used to quantify the enthalpy change associated with these transitions.

DSC Experimental Workflow

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (microgram to milligram scale) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (e.g., helium).

-

GC Separation: The resulting pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and polarity.

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides mass spectra for their identification by comparison with spectral libraries.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor changes in the chemical structure of this compound as it undergoes thermal degradation and to identify functional groups in the decomposition products.

Methodology:

-

In-situ Analysis: An FTIR spectrometer can be coupled with a heated stage. A thin film of this compound is cast on an IR-transparent window (e.g., KBr) and heated incrementally. FTIR spectra are recorded at different temperatures to observe changes in vibrational bands.

-

Evolved Gas Analysis (TGA-FTIR): The outlet of a TGA can be connected to an FTIR gas cell to analyze the gaseous decomposition products in real-time.

Thermal Decomposition Pathway

Proposed Thermal Decomposition Pathway of this compound

The initial dehydration of the hydroxyl groups could lead to the formation of unsaturated compounds. Subsequent heat-induced cleavage of the C-O and C-C bonds within the furan rings would result in the formation of smaller, volatile molecules such as water, carbon monoxide, carbon dioxide, aldehydes (e.g., formaldehyde, acetaldehyde), and furan derivatives. At higher temperatures, further condensation and polymerization of these fragments can lead to the formation of a char residue.

Conclusion

This compound is a thermally stable molecule, as evidenced by its high boiling point and the thermal robustness of its polymeric derivatives. However, evidence from its isomer, isosorbide, suggests that decomposition may begin at temperatures significantly lower than its boiling point. For applications in drug development and other areas where thermal stability is critical, it is imperative to experimentally determine the precise decomposition profile of pure this compound using techniques such as TGA, DSC, and Py-GC-MS. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to conduct such investigations and ensure the safe and effective use of this compound. The illustrative data and proposed decomposition pathway serve as a valuable starting point for further in-depth studies.

References

Isomannide Solubility in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a rigid, chiral bicyclic diol. Its unique structural features make it a valuable building block in various applications, including the synthesis of polymers, pharmaceuticals, and chiral ligands. For drug development professionals and researchers, understanding the solubility of this compound in common organic solvents is a critical parameter for reaction solvent selection, purification process design (such as crystallization), and formulation development.

This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a general workflow for these experimental procedures. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this guide focuses on empowering researchers to determine these values accurately and reproducibly in their own laboratories.

Qualitative Solubility of this compound

Based on available literature, this compound is a white, crystalline solid. Its solubility profile is largely dictated by its diol functionality, which allows for hydrogen bonding.

-

High Solubility: this compound is reported to be very soluble in water.

-

Moderate to Low Solubility: Qualitative descriptions indicate that this compound is slightly soluble in polar protic solvents like methanol and some polar aprotic solvents such as chloroform . It is also reported to be soluble in dimethyl sulfoxide (DMSO) .

-

General Trend: As a sugar alcohol derivative, this compound is expected to have limited solubility in nonpolar organic solvents. The solubility in a series of alcohols is likely to decrease as the carbon chain length of the alcohol increases.

The lack of precise, quantitative data necessitates experimental determination for specific applications. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

The following protocols describe common and reliable methods for determining the solubility of a crystalline solid like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method is a fundamental and widely used technique for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven (for drying)

-

Desiccator

3.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Accurately weigh a specific amount of the desired organic solvent and add it to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The agitation ensures good mixing between the solid and the solvent.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry evaporation dish or vial. This step removes any remaining microscopic solid particles.

-

Mass Determination of the Saturated Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Drying and Final Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

3.1.3. Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of the empty evaporation dish = M_dish

-

Mass of the dish + saturated solution = M_solution

-

Mass of the dish + dried this compound = M_solute

-

Mass of dissolved this compound = M_solute - M_dish

-

Mass of the solvent = M_solution - M_solute

-

Solubility ( g/100 g solvent) = [(M_solute - M_dish) / (M_solution - M_solute)] x 100

Alternative Methods

For higher throughput or for compounds with a suitable chromophore, other analytical techniques can be employed.

-

UV-Vis Spectroscopy: If this compound or a derivative exhibits absorbance in the UV-Vis spectrum, a calibration curve of absorbance versus concentration can be prepared. The concentration of a filtered saturated solution can then be determined spectroscopically.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, HPLC with a suitable detector (e.g., refractive index detector for compounds without a chromophore) can be used to determine the concentration of this compound in a saturated solution. A calibration curve is required.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

Isomannide: A Comprehensive Health and Safety Guide for Research and Drug Development Professionals

Introduction

Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a versatile chiral building block with applications in polymer synthesis and as a precursor for various pharmaceutically relevant compounds.[1] As its use in research and development expands, a thorough understanding of its health and safety profile is crucial for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a comprehensive overview of the available health and safety data for this compound, including its toxicological properties, safe handling procedures, and recommended personal protective equipment. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide synthesizes the existing information and outlines standard experimental protocols for its assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and use.

| Property | Value | Reference |

| Chemical Name | 1,4:3,6-Dianhydro-D-mannitol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 641-74-7 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | |

| Appearance | White to pale yellow, crystalline powder | |

| Melting Point | 80-85 °C | |

| Solubility | Very soluble in water |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDSs), this compound is classified as a hazardous substance with the following classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Category 3

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Summary

Detailed toxicological studies on this compound are not widely available in the public domain. The information presented here is primarily derived from SDSs and general knowledge of similar sugar alcohol compounds. It is important to note the absence of specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for this compound.

| Toxicological Endpoint | Finding | Data Availability |

| Acute Oral Toxicity | Data not available | Lacking |

| Acute Dermal Toxicity | Data not available | Lacking |

| Acute Inhalation Toxicity | Data not available | Lacking |

| Skin Corrosion/Irritation | Causes skin irritation | Qualitative (from SDS) |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Qualitative (from SDS) |

| Respiratory or Skin Sensitization | No sensitizing effects known | Lacking specific studies |

| Germ Cell Mutagenicity | Data not available | Lacking |

| Carcinogenicity | Not classified as a carcinogen | Lacking specific studies |

| Reproductive Toxicity | Data not available | Lacking |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Qualitative (from SDS) |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Lacking |

| Aspiration Hazard | Not classified as an aspiration hazard | Lacking specific data |

Toxicology of Structurally Related Compounds

In the absence of comprehensive data for this compound, examining the toxicology of structurally related sugar alcohols and their derivatives can provide some insight, though direct extrapolation should be done with caution. Sugar alcohols, as a class, are generally considered to have low acute toxicity. However, overconsumption can lead to gastrointestinal effects such as bloating and diarrhea.

For the related compound, Isosorbide Mononitrate , some toxicological data is available:

| Toxicological Endpoint | Species | Route | Value |

| Oral LD50 | Rat | Oral | 2010 mg/kg |

| Oral LD50 | Mouse | Oral | 1771 mg/kg |

| Intraperitoneal LD50 | Rat | Intraperitoneal | 1760 mg/kg |

| Intraperitoneal LD50 | Mouse | Intraperitoneal | 1810 mg/kg |

Disclaimer: This data is for Isosorbide Mononitrate and may not be representative of this compound's toxicological profile.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Keep container tightly sealed.

-

Store in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is room temperature, though some suppliers suggest storage at <15°C in a dark place.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is scarce, the following sections detail the standard methodologies based on OECD guidelines that would be employed to assess its toxicological profile.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g amount of the test substance (moistened with a small amount of water if solid) is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is left in place for 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized grading system.

Caption: Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated.

-

Scoring: Lesions are scored based on a standardized system. The reversibility of any observed effects is also assessed.

Caption: Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Methodology:

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate lacking the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Caption: Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

This assay determines the potential of a substance to induce structural chromosomal damage in cultured mammalian cells.

Methodology:

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cell cultures are treated with at least three concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 18-24 hours) without S9.

-

Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared.

-

Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the control indicates a positive result.

Caption: Workflow for In Vitro Chromosomal Aberration Test (OECD 473).

Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421/422)

This screening test provides information on potential effects on male and female reproductive performance and on the development of offspring.

Methodology:

-

Test Animals: Typically, rats are used. At least three dose groups and a control group are used, with a recommended minimum of 10 animals of each sex per group.

-

Dosing: The test substance is administered daily to males for a minimum of four weeks (including two weeks prior to mating) and to females throughout the study.

-

Mating: Animals are mated (usually one male to one female).

-

Gestation and Lactation: Dosing of females continues through gestation and lactation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility parameters, and organ weights and histopathology of reproductive organs.

-

Offspring: Viability, body weight, and external abnormalities.

-

-

Evaluation: The findings are evaluated for any adverse effects on reproduction and development.

Caption: Workflow for Reproduction/Developmental Toxicity Screening Test (OECD 421/422).

Signaling Pathways in Toxicology

Currently, there is no publicly available information detailing specific signaling pathways that are affected by this compound and contribute to its toxicological profile. Further research, including transcriptomic and proteomic studies, would be necessary to elucidate the molecular mechanisms underlying its irritant effects.

Conclusion

This compound is a valuable chemical intermediate with a generally low-hazard profile based on the available information. The primary health and safety concerns are irritation to the skin, eyes, and respiratory tract. While comprehensive quantitative toxicological data is lacking, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling procedures, should be sufficient to mitigate the risks associated with its use in research and development settings. For any large-scale or long-term use, further toxicological testing following established OECD guidelines is recommended to fill the existing data gaps and ensure a complete and accurate risk assessment.

References

Commercial Availability and Applications of Isomannide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomannide, a dianhydrohexitol derived from the dehydration of D-mannitol, is a rigid, chiral bicyclic diol. Its unique stereochemistry and structural properties make it a valuable building block in various fields, particularly in polymer chemistry and pharmaceutical development. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its application in the synthesis of polymers and enzyme inhibitors, and its use as a chiral auxiliary.

Commercial Availability of this compound

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The quality and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Key suppliers and their product specifications are summarized in the tables below.

Table 1: Major Commercial Suppliers of this compound

| Supplier | Product Name/Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| TCI America | This compound / I0406 | >98.0% (GC)[1] | 641-74-7[1] | C₆H₁₀O₄[1] | 146.14[1] |

| Sigma-Aldrich | 1,4:3,6-Dianhydro-D-mannitol / 329266 | 95%[2] | 641-74-7 | C₆H₁₀O₄ | 146.14 |

| MedChemExpress | This compound / HY-W013827 | 99.93% | 641-74-7 | C₆H₁₀O₄ | 146.14 |

| Synthose | This compound, Min. 98% / IM620 | Min. 98% (¹H-NMR) | 641-74-7 | C₆H₁₀O₄ | 146.14 |

| Apollo Scientific | This compound / BI7962 | 98% | 641-74-7 | C₆H₁₀O₄ | 146.14 |

| ChemicalBook | This compound | Varies by supplier (e.g., 99%) | 641-74-7 | C₆H₁₀O₄ | 146.14 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 80-88 °C | |

| Boiling Point | 150 °C at 12 mmHg | |

| Specific Rotation [α]D | +85.0° to +95.0° (c=3, H₂O) | |

| Solubility | Soluble in water. Slightly soluble in Chloroform, Methanol. | |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C). Some suppliers recommend 0 to 8 °C. |

Experimental Protocols and Applications

This compound's rigid structure and chirality are leveraged in several applications within drug development and material science.

Synthesis of this compound-Based Polymers for Biomedical Applications

This compound is a valuable monomer for producing bio-based polymers with desirable properties such as high thermal stability and optical transparency. These polymers have potential applications in biomedical devices and drug delivery systems.

A crucial step in creating certain polymers is the synthesis of diamine monomers from this compound.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of Isomannide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomannide, a rigid bicyclic diol derived from the dehydration of D-mannitol, is a molecule of significant interest in various fields, including polymer chemistry, medicinal chemistry, and asymmetric synthesis.[1] Its well-defined stereochemistry and inherent chirality make it a valuable chiral building block and a scaffold for the development of novel functional materials and pharmacologically active compounds. This technical guide provides a comprehensive overview of the stereochemical and chiral properties of this compound, including its absolute configuration, conformational analysis, and the experimental protocols used for its characterization.

Stereostructure and Absolute Configuration

This compound, systematically named (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol, is a C2-symmetric molecule with four stereocenters.[2] It is one of three stereoisomers of 1,4:3,6-dianhydrohexitol, the others being isosorbide (from D-sorbitol) and isoidide (from L-iditol).[3] The key stereochemical feature of this compound is the endo configuration of both hydroxyl groups at the C3 and C6 positions, relative to the V-shaped bicyclic core.[4] This arrangement distinguishes it from its diastereomers, isosorbide (endo-exo) and isoidide (exo-exo).

The rigid, fused bicyclic system of this compound is composed of two tetrahydrofuran rings. This structure imparts a high degree of conformational rigidity, which is crucial for its applications as a chiral scaffold.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of this compound gives rise to its unique physicochemical and chiroptical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Systematic Name | (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | [2] |

| CAS Number | 641-74-7 | |

| Molecular Formula | C₆H₁₀O₄ | |

| Molecular Weight | 146.14 g/mol | |

| Melting Point | 80-88 °C | |

| Boiling Point | 150 °C at 12 mmHg | |

| Specific Rotation [α]²⁰/D | +85.0° to +95.0° (c=3, H₂O) | |

| Specific Rotation [α]²⁵/D | +89° (c=3, H₂O) |

The positive specific rotation confirms that this compound is a chiral molecule that rotates plane-polarized light in a dextrorotatory manner.

Stereoisomers of 1,4:3,6-Dianhydrohexitols

The stereochemical relationships between this compound, Isosorbide, and Isoidide are crucial for understanding their different physical and chemical behaviors. The following diagram illustrates these relationships.

Caption: Stereochemical relationship between hexitols and their corresponding 1,4:3,6-dianhydrohexitol stereoisomers.

Experimental Protocols for Synthesis and Stereochemical Characterization

Synthesis of this compound from D-Mannitol

This compound is synthesized by the acid-catalyzed double dehydration of D-mannitol.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound from D-mannitol.

Detailed Protocol:

-

Melting: 1350 g of crystalline D-mannitol is added to a reduced-pressure reactor equipped with a stirrer and heated to 170 °C until completely melted.

-

Catalyst Addition: 10 g of 98% concentrated sulfuric acid is added to the molten D-mannitol.

-

Dehydration Reaction: The reaction is carried out for 20 hours at 170 °C under a reduced pressure of 2 kPa. A slow stream of nitrogen gas (200 mL/min) is passed through the reactor to facilitate the removal of water.

-

Neutralization: After the reaction is complete, the mixture is cooled to 90 °C, and 30 g of a 48% (w/w) aqueous sodium hydroxide solution is added to neutralize the sulfuric acid catalyst.

-

Decolorization: 39 g of activated carbon is added to the crude product, and the mixture is stirred for 3 hours for decolorization.

-

Distillation: The mixture is filtered, and water is removed by distillation at 120 °C and 5 kPa. The product, this compound, is then purified by vacuum distillation at 170 °C and 0.3 kPa.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the stereochemistry of this compound. The C2 symmetry of the molecule simplifies the spectra.

¹H NMR Analysis:

The ¹H NMR spectrum of this compound in D₂O shows distinct signals for the different protons. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the molecule.

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-1, H-6 | ~3.8-4.0 | J₁,₁' ≈ J₆,₆' ≈ -9.0; J₁,₂ ≈ J₅,₆ ≈ 5.0; J₁,₃ ≈ J₄,₆ ≈ 1.5 |

| H-1', H-6' | ~3.6-3.8 | J₁,₁' ≈ J₆,₆' ≈ -9.0; J₁',₂ ≈ J₅,₆' ≈ 2.0; J₁',₃ ≈ J₄,₆' ≈ 5.0 |

| H-2, H-5 | ~4.4 | J₁,₂ ≈ J₅,₆ ≈ 5.0; J₁',₂ ≈ J₅,₆' ≈ 2.0; J₂,₃ ≈ J₄,₅ ≈ 5.0 |

| H-3, H-4 | ~4.6 | J₁,₃ ≈ J₄,₆ ≈ 1.5; J₁',₃ ≈ J₄,₆' ≈ 5.0; J₂,₃ ≈ J₄,₅ ≈ 5.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

The observed coupling constants, particularly the vicinal coupling constants (³J), provide valuable information about the dihedral angles between adjacent protons and thus the conformation of the tetrahydrofuran rings. The relatively small coupling constants between H-1/H-6 and H-2/H-5 are consistent with the endo orientation of the hydroxyl groups.

¹³C NMR Analysis:

The ¹³C NMR spectrum of this compound is also simplified due to its symmetry, showing only three distinct signals for the six carbon atoms.

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-6 | ~73 |

| C-2, C-5 | ~77 |

| C-3, C-4 | ~86 |

Note: Chemical shifts are approximate and can vary with the solvent.

General NMR Protocol for Stereochemical Assignment:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to confirm the proton ratios.

-

Analyze the multiplicities and coupling constants of the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and confirm the connectivity of the protons in the rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can further confirm the overall structure.

-

-

Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for this compound and its stereoisomers to unequivocally confirm the endo, endo configuration.

Stereochemical Characterization by X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration.

Note on Data Availability: As of the time of this writing, a publicly available crystal structure for the parent this compound molecule (without any derivatization) could not be located in the Cambridge Crystallographic Data Centre (CCDC). However, numerous crystal structures of this compound derivatives have been deposited and can be used to infer the core stereochemistry.

General Protocol for Small Molecule X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots.

-

Correct the data for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Determine the unit cell parameters and the space group.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

-

-

Analysis and Validation:

-

Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

-

Validate the quality of the structure using various crystallographic metrics.

-

The resulting crystallographic data would provide unambiguous proof of the absolute configuration of the four stereocenters in this compound.

Conclusion

The stereochemistry and chirality of this compound are well-defined and are the basis for its utility in various chemical applications. Its rigid bicyclic structure with two endo hydroxyl groups results in a C2-symmetric molecule with a distinct V-shape. The absolute configuration and conformation of this compound can be reliably determined through a combination of chiroptical measurements, NMR spectroscopy, and X-ray crystallography. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous stereochemical analysis of this important bio-derived molecule.

References

Methodological & Application

Isomannide: A Bio-Based Monomer for Advanced Step-Growth Polymerization in Research and Drug Development

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomannide, a diol derived from the dehydration of D-mannitol, is a rigid, chiral, and sustainable monomer that is gaining significant attention in the field of polymer chemistry.[1] Its unique V-shaped structure, arising from two fused tetrahydrofuran rings, imparts desirable properties to polymers, including high glass transition temperatures (Tg), enhanced thermal stability, and specific optical activities.[2] As a bio-based alternative to petroleum-derived monomers, this compound offers a pathway to creating a new generation of high-performance, sustainable polymers such as polyesters, polyamides, polyimides, polycarbonates, and polyurethanes through step-growth polymerization. These polymers are finding applications in diverse fields, from advanced materials to biomedical applications, including drug delivery. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based polymers.

Polymer Synthesis and Properties

This compound's bifunctionality allows it to be readily incorporated into various polymer backbones via step-growth polymerization. The resulting polymers often exhibit unique thermal and mechanical properties due to the rigid and asymmetric nature of the this compound monomer.

Polyesters

This compound can be polymerized with various diacids or their derivatives to produce polyesters with high glass transition temperatures. These materials are promising for applications requiring good thermomechanical resistance.[2]

Quantitative Data Summary: Thermal and Mechanical Properties of this compound-Based Polyesters

| Co-monomer | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Isoidide dicarboxylic acid | Melt Polymerization | - | - | - | >300 | - | - | [3] |

| Succinic Acid | Melt Polymerization | 11,000-25,100 | - | -50 to 1 | >300 | - | - | [3] |

Note: Data for some properties are not available in the cited literature and are indicated by "-".

Polyimides

Novel bio-based polyimides with excellent optical transparency, solubility, and thermal stability can be synthesized from this compound-derived diamine and dianhydride monomers. These polyimides are suitable for applications in microelectronics and optoelectronics.

Quantitative Data Summary: Properties of this compound-Based Polyimides

| Diamine Monomer | Dianhydride Monomer | Biomass Content (wt%) | Tg (°C) | Td, 5% (°C, in N2) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| M1 | ODPA | - | 264 | >400 | >90 | >6.0 | |

| M2 | ODPA | - | 235 | >400 | >90 | >6.0 | |

| M3 | ODPA | - | 227 | >400 | >90 | >6.0 | |

| M1 | M4 | 48 | 251 | >400 | >90 | >6.0 |

M1: 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol; M2: 1,4:3,6-dianhydro-2,5-di-O-(4-aminophenyl)-D-mannitol; M3: 1,4:3,6-dianhydro-2,5-di-O-(2-trifluoromethyl-4-aminophenyl)-D-mannitol; M4: 1,4:3,6-dianhydro-2,5-di-O-(3,4-dicarboxyphenyl)-D-mannitol dianhydride; ODPA: 4,4'-oxydiphthalic anhydride.

Polycarbonates

Bio-based polycarbonates can be synthesized from this compound, offering an alternative to bisphenol A (BPA)-based polycarbonates. These materials exhibit high thermal stability and glass transition temperatures.

Quantitative Data Summary: Thermal Properties of this compound-Based Polycarbonates

| Co-monomer | Polymerization Method | Mw ( g/mol ) | Tg (°C) | Reference |

| Isosorbide | Amorphous Solid-State Polymerization | Moderate to High | - | |

| IMNBFC | Amorphous Solid-State Polymerization | - | - |

IMNBFC: bis(hexafluoroisopropyl carbonate) of this compound.

Polyurethanes

This compound can be used to synthesize biodegradable and biocompatible polyurethanes for biomedical applications. The incorporation of this compound as a hard segment can enhance the mechanical properties of the resulting polymer.

Quantitative Data Summary: Properties of this compound-Based Polyurethanes

| This compound Content (wt%) | PCL diol (wt%) | Mw ( g/mol ) | Tg (°C) | Reference |

| 5 | 95 | 145,070 | - | |

| 10 | 90 | 85,618 | - | |

| 20 | 80 | 16,892 | - |

PCL: Poly(ε-caprolactone)

Experimental Protocols

Protocol for Melt Polymerization of this compound-Based Polyesters

This protocol is adapted from procedures for isosorbide-based polyesters and can be optimized for this compound.

Materials:

-

This compound

-

Diacid or diester co-monomer (e.g., succinic acid, dimethyl terephthalate)

-

Catalyst (e.g., titanium(IV) isopropoxide (Ti(OiPr)4), dibutyltin oxide)

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the diacid/diester co-monomer.

-

Catalyst Addition: Add the catalyst (e.g., 0.02 mol% relative to the diacid).

-

Esterification/Transesterification (First Stage):

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Gradually increase the temperature from 180 °C to 220-250 °C over a period of 2-4 hours.

-

During this stage, water or methanol will be distilled off.

-

-

Polycondensation (Second Stage):

-

Once the distillation of the byproduct ceases, gradually apply a high vacuum (<1 mbar).

-

Maintain the temperature at 220-250 °C for another 4-6 hours to remove the excess diol and increase the molecular weight of the polymer.

-

-

Product Recovery:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polymer can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).

-

Protocol for Two-Step Polymerization of this compound-Based Polyimides

This protocol describes the synthesis of polyimides from this compound-derived diamines and dianhydrides.

Materials:

-

This compound-derived diamine (e.g., M1)

-

Dianhydride (e.g., ODPA)

-

N,N-dimethylacetamide (DMAc, anhydrous)

-

Acetic anhydride

-

Pyridine

-

Nitrogen atmosphere

Procedure:

-

Poly(amic acid) Synthesis (Step 1):

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the this compound-derived diamine in anhydrous DMAc.

-

Cool the solution to 0 °C in an ice bath.

-

Gradually add an equimolar amount of the dianhydride to the stirred solution.

-

Continue stirring at 0 °C for 2 hours and then at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization (Step 2):

-

To the poly(amic acid) solution, add acetic anhydride (4 equivalents per repeating unit) and pyridine (2 equivalents per repeating unit) as the imidization agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12 hours and then at 100 °C for 4 hours.

-

-

Product Precipitation and Purification:

-

Cool the polymer solution to room temperature and precipitate it by pouring it into a large volume of methanol.

-

Collect the fibrous polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.

-

Applications in Drug Development

While research on this compound-based polymers for drug delivery is still emerging, the structural similarity to the more extensively studied isosorbide suggests significant potential. Isosorbide-based polymers have demonstrated biocompatibility and have been explored for controlled drug release applications.

Potential as Drug Delivery Vehicles

The biodegradability and biocompatibility of polyesters and polyurethanes derived from this compound make them attractive candidates for drug delivery systems. These polymers can be formulated into various drug carriers, such as:

-

Nanoparticles: For targeted delivery of therapeutic agents.

-

Hydrogels: For sustained release of drugs. A thermoresponsive hydrogel based on isosorbide has been shown to release the anticancer drug doxorubicin in a controlled manner.

-

Implants and Scaffolds: For localized drug delivery in tissue engineering applications.

Cellular Uptake and Interaction